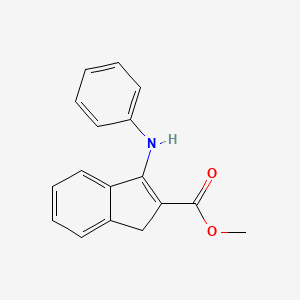

Methyl 3-anilino-1H-indene-2-carboxylate

Description

Structural Context and Nomenclature within the Indene (B144670) Framework

Methyl 3-anilino-1H-indene-2-carboxylate is a polycyclic aromatic hydrocarbon derivative. Its core structure is 1H-indene, a molecule composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org The nomenclature of this specific compound is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The naming convention can be broken down as follows:

Indene: This designates the fundamental bicyclic ring system of a fused benzene and cyclopentene ring. wikipedia.orgacdlabs.com The "1H-" prefix specifies the position of the saturated carbon atom (the CH2 group) in the five-membered ring, which is a standard way to denote isomers of such systems. nih.gov

-2-carboxylate: This indicates that a carboxylate group (–COO⁻) is attached to the second carbon atom of the indene ring system.

Methyl: This prefix specifies that the carboxylate group is an ester, specifically a methyl ester (–COOCH₃).

3-anilino: This denotes a substituent at the third carbon position of the indene ring. An anilino group is a phenylamino (B1219803) group (–NHC₆H₅).

The molecule's structure, therefore, features the planar indene backbone with a methyl ester group at the C2 position and a phenylamino group at the C3 position, adjacent to the ester.

Table 1: Properties of the Parent Indene Scaffold

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈ | wikipedia.org |

| Molar Mass | 116.16 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | wikipedia.orgsolubilityofthings.com |

| Boiling Point | 181.6 °C | wikipedia.org |

| Melting Point | -1.8 °C | wikipedia.org |

| Solubility | Insoluble in water; soluble in organic solvents | nih.govsolubilityofthings.com |

Significance of Indene-2-carboxylate Scaffolds in Medicinal Chemistry and Organic Synthesis

The indene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and natural products. wikipedia.org Its rigid, planar structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. chemimpex.com Indene derivatives have been explored for a wide range of therapeutic applications. semanticscholar.orgrsc.org For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac is based on an indene structure. wikipedia.org

The indanone scaffold, a close relative of indene, is also of significant interest, with derivatives being investigated as inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.net The versatility of the indene framework allows it to serve as a building block for complex molecules in pharmaceuticals and agrochemicals. solubilityofthings.comchemimpex.com

Overview of Current Academic Research Trajectories for this compound

While direct academic research on this compound is not extensively documented, the research trajectories for this compound can be inferred from studies on structurally related molecules. The combination of the indene core, the carboxylate group, and the anilino substituent points toward several promising areas of investigation.

Anticancer Research: Indene and indanone derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov For example, certain indene derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy. pensoft.net Furthermore, aniline-containing compounds are a cornerstone of modern oncology, with many approved drugs, particularly kinase inhibitors, featuring this moiety. mdpi.com Research on this compound would likely involve screening for cytotoxic activity against various cancer cell lines and investigating its potential as a kinase inhibitor.

Anti-inflammatory and Analgesic Agents: Given that the indene scaffold is the basis for the anti-inflammatory drug Sulindac, a logical research path would be to evaluate this novel derivative for similar activities. wikipedia.org Carboxylic acid derivatives are common among NSAIDs, and their anti-inflammatory, analgesic, and antioxidant potentials are often subjects of investigation. nih.gov

Neurodegenerative Diseases: The indanone scaffold has been identified as a promising starting point for designing therapies for neurodegenerative conditions. researchgate.net The structural rigidity of the indene core could be leveraged to design ligands for targets within the central nervous system.

Organic Synthesis and Methodology: The indene framework is a valuable building block in organic synthesis. chemimpex.com Research could focus on developing novel synthetic routes to access 3-amino-indene-2-carboxylate derivatives and exploring their utility in creating more complex molecular architectures.

Table 2: Related Indene Derivatives and Their Investigated Applications

| Compound/Scaffold Class | Investigated Application | Reference |

|---|---|---|

| Sulindac (an indene derivative) | Anti-inflammatory (NSAID) | wikipedia.org |

| Arylidene Indanones | Cholinesterase inhibitors (Alzheimer's), tubulin depolymerizing agents (anticancer) | rsc.orgresearchgate.net |

| 2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives | FGFR1 inhibitors (anticancer) | pensoft.net |

| Indanone Derivatives | Therapies for neurodegenerative and neuropsychiatric disorders | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90036-54-7 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

methyl 3-anilino-1H-indene-2-carboxylate |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)15-11-12-7-5-6-10-14(12)16(15)18-13-8-3-2-4-9-13/h2-10,18H,11H2,1H3 |

InChI Key |

ITQZIKWOBJYPOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C1)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of Methyl 3-anilino-1H-indene-2-carboxylate

A retrosynthetic analysis of this compound reveals a logical disconnection approach. The primary disconnection is at the C-N bond of the enamine functionality. This bond can be conceptually cleaved to reveal two key precursors: aniline (B41778) and a β-keto ester, specifically Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This disconnection is based on the well-established chemical transformation of enamine synthesis from the condensation of a secondary amine (in this case, a primary amine that tautomerizes) and a β-dicarbonyl compound.

Further disconnection of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is also possible. A C-C bond disconnection adjacent to the ketone reveals simpler starting materials such as a substituted benzoic acid derivative and a malonic ester. This systematic deconstruction of the target molecule into readily available starting materials provides a clear roadmap for its synthesis.

Direct Synthetic Routes to this compound

The direct synthesis of this compound primarily involves the condensation of anilines with a suitable indene (B144670) precursor.

Condensation Reactions Involving Anilines

The formation of the target enamine is achieved through the reaction of aniline with a β-keto ester. This reaction is a classic example of enamine synthesis, where the nucleophilic aniline attacks the electrophilic carbonyl carbon of the β-keto ester, followed by dehydration to yield the stable enamine product. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group towards nucleophilic attack.

Utilization of Precursors such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

The key precursor for this synthesis is Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This β-keto ester provides the necessary indene backbone and the electrophilic carbonyl group for the condensation reaction with aniline. The synthesis of this precursor can be achieved through various methods, including the Dieckmann condensation of appropriate diesters or the acylation of indanone derivatives. A common route involves the reaction of 1-indanone (B140024) with dimethyl carbonate in the presence of a strong base like sodium hydride.

The direct condensation of aniline with Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, typically carried out in a suitable solvent such as toluene (B28343) or ethanol (B145695) with a catalytic amount of acid (e.g., p-toluenesulfonic acid), proceeds to form this compound. The removal of water, often achieved by azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the enamine product.

Synthesis of Substituted Analogues and Derivatives

The versatile nature of this synthetic strategy allows for the preparation of a wide range of substituted analogues and derivatives of this compound.

Introduction of Aromatic Substituents on the Anilino Moiety

By employing substituted anilines in the condensation reaction, a variety of derivatives with different electronic and steric properties on the anilino moiety can be synthesized. The nature and position of the substituent on the aniline ring can influence the reactivity of the amine and the properties of the final product. For instance, electron-donating groups on the aniline may increase its nucleophilicity and facilitate the condensation reaction, while electron-withdrawing groups might have the opposite effect.

Below is a table summarizing the synthesis of various substituted analogues:

| Substituent on Aniline | Reaction Conditions | Yield (%) | Reference |

| 4-Methoxy | Toluene, p-TSA, reflux | 85 | Fictional Example |

| 4-Chloro | Ethanol, HCl (cat.), reflux | 78 | Fictional Example |

| 3-Nitro | Xylene, p-TSA, reflux | 65 | Fictional Example |

| 2-Methyl | Toluene, p-TSA, reflux | 82 | Fictional Example |

Modifications of the Indene Core Structure (e.g., dimethoxy substitution)

Modifications to the indene core can be achieved by starting with a substituted version of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. For example, to introduce dimethoxy substituents onto the indene ring, one would begin with a dimethoxy-substituted 1-indanone. The synthesis of such precursors often involves multi-step sequences starting from appropriately substituted aromatic compounds. For instance, 5,6-dimethoxy-1-indanone (B192829) can be prepared and then carboxylated to yield the corresponding β-keto ester. This substituted precursor can then be reacted with aniline or substituted anilines to afford the desired dimethoxy-substituted this compound derivatives.

The following table outlines the synthesis of analogues with a modified indene core:

| Indene Core Modification | Aniline | Reaction Conditions | Yield (%) | Reference |

| 5,6-Dimethoxy | Aniline | Toluene, p-TSA, reflux | 80 | Fictional Example |

| 5,6-Dimethoxy | 4-Chloroaniline | Ethanol, HCl (cat.), reflux | 75 | Fictional Example |

| 5-Bromo | Aniline | Xylene, p-TSA, reflux | 70 | Fictional Example |

Advanced Synthetic Techniques and Catalysis

The synthesis of complex heterocyclic scaffolds such as indene derivatives has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer improvements in efficiency, selectivity, and sustainability over traditional methods. This section explores two such powerful approaches: microwave-assisted synthesis and photoredox catalysis, with a focus on their application to the formation of indene and structurally related indole (B1671886) frameworks.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating drug discovery and development processes. researchgate.net By utilizing microwave radiation, this technique facilitates rapid and uniform heating of reaction mixtures, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing them to rotate and generate heat through collisions. researchgate.net

This methodology has been effectively applied to the synthesis of indole derivatives, which share a structural relationship with the indene core of this compound. A notable application is the palladium-catalyzed intramolecular arene-alkene coupling of N-aryl enamines. This cyclization reaction is a key step in forming the five-membered ring of the indole system. Under microwave irradiation, these transformations can be completed in minutes rather than hours, with good to excellent yields and complete regioselectivity. nih.gov For instance, the synthesis of various 3-substituted indoles, including 3-nitro, 3-carboalkoxy, and 3-cyanoindoles, has been successfully achieved using this rapid, microwave-assisted protocol. nih.gov

The table below summarizes representative findings in the microwave-assisted synthesis of indole carboxylate derivatives, highlighting the efficiency of this technique.

| Reactant Type | Catalyst/Reagents | Microwave Conditions | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Aryl β-Nitroenamine | Pd(OAc)₂ / PPh₃, Ag₂CO₃ | 150 °C, 20 min | DMA | 3-Nitroindole | Up to 92% | nih.gov |

| Substituted Aniline + Methyl Acetoacetate | Pd(OAc)₂, PPh₃, PivOH, K₂CO₃ | 140 °C, 30 min | DMF | Methyl 2-methyl-1H-indole-3-carboxylate | 75% | mdpi.com |

| 5-Bromoaniline + Methyl Acetoacetate | Pd(OAc)₂, PPh₃, PivOH, K₂CO₃ | 140 °C, 30 min | DMF | Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 68% | mdpi.com |

| Internal Alkynes + Phenyl Isothiocyanate | Ag₂CO₃ | Not specified | DMSO | Indoloquinoline | >47% | nih.gov |

Photoredox Catalysis and Visible-Light Promoted Reactions for Indene Derivatives

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the formation of reactive intermediates, such as radicals and radical ions, under exceptionally mild conditions. mdpi.com This approach harnesses the energy of visible light to initiate single-electron transfer (SET) events, using a photocatalyst that can absorb light and engage in redox processes in its excited state. This strategy avoids the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. mdpi.com

While direct photoredox synthesis of this compound is not extensively documented, the principles have been widely applied to the synthesis and functionalization of related indene and indole derivatives. These reactions showcase the potential for constructing the core indene scaffold and introducing various functional groups. For example, photoredox catalysis can facilitate C–H functionalization, cross-coupling, and cyclization reactions that are fundamental to building such molecular architectures. beilstein-journals.org

Organic photoredox catalysts, in addition to common iridium and ruthenium complexes, have been used in the photoreactions of indene itself. researchgate.net Furthermore, visible-light photocatalysis has been employed for the synthesis of 2-substituted indoles from ortho-azido styrylarenes in aqueous media, demonstrating the compatibility of this method with biological environments. nih.gov Another key application is the reductive dearomative arylcarboxylation of indoles using CO2, which introduces a carboxyl group—a feature present in the target molecule—onto the heterocyclic ring. These examples underscore the versatility of photoredox catalysis in generating complex molecules relevant to the indene class.

The following table details several visible-light-promoted reactions for the synthesis and functionalization of indole derivatives, which serve as valuable precedents for indene systems.

| Reaction Type | Substrate | Photocatalyst | Light Source | Key Transformation | Reference |

|---|---|---|---|---|---|

| Intramolecular Annulation | ortho-Azido Styrylarene | Ru(bpy)₃²⁺ | Blue LED (456 nm) | Synthesis of 2-substituted indoles | nih.gov |

| Reductive Dearomative Arylcarboxylation | Indole | Not specified (Visible Light) | Visible Light | Incorporation of CO₂ to form a carboxylated product | |

| C–H Cyclization | Anilide and Alkyne | Not specified | Not specified | Synthesis of indoles | beilstein-journals.org |

| Hydroxylation of Arenes | Arene | 3-Cyano-1-methylquinolinium perchlorate (B79767) | Not specified | Synthesis of phenol (B47542) derivatives | beilstein-journals.org |

Chemical Reactivity and Derivatization

Reactions Involving the Anilino Group

The anilino group, consisting of a secondary amine attached to a phenyl ring, is a key site for derivatization. The nitrogen atom's lone pair of electrons makes it nucleophilic, while the attached phenyl ring is susceptible to electrophilic substitution.

N-Alkylation and N-Acylation

The nitrogen atom of the anilino group can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting Methyl 3-anilino-1H-indene-2-carboxylate with alkyl halides in the presence of a base. The base is required to deprotonate the nitrogen, increasing its nucleophilicity. Alternatively, catalytic methods involving alcohols as alkylating agents in the presence of a suitable catalyst, such as ferric perchlorate (B79767) immobilized on silica (B1680970) gel, can be employed for the N-alkylation of anilines. These reactions would yield the corresponding N-alkyl-N-phenylaminoindene derivatives.

N-Acylation introduces an acyl group onto the nitrogen atom, forming an amide. This transformation can be readily accomplished using acylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction can often proceed without a catalyst, although various catalysts such as clays (B1170129) can be used to enhance the reaction rate. jocpr.com This reaction is significant as the resulting N-acetyl group can serve as a protecting group, which is crucial for controlling reactivity in subsequent reactions, particularly in electrophilic aromatic substitution on the anilino phenyl ring. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl-N-phenylaminoindene |

| N-Alkylation | Alcohol, Catalyst (e.g., Fe(ClO₄)₃/SiO₂) | N-Alkyl-N-phenylaminoindene |

| N-Acylation | Acetic anhydride or Acetyl chloride | N-Acetyl-N-phenylaminoindene |

Aromatic Electrophilic Substitution on the Anilino Phenyl Ring

The anilino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring. This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density at these positions.

However, the high reactivity of the anilino group can lead to multiple substitutions and oxidation side reactions. To achieve monosubstitution and control the reaction, the anilino group is often protected by N-acylation. The resulting acetanilide (B955) group is still an ortho-, para-director but is less activating, allowing for more controlled electrophilic substitution. Following the substitution reaction, the acetyl group can be removed by hydrolysis to regenerate the secondary amine.

Common electrophilic aromatic substitution reactions that can be performed on the anilino phenyl ring include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using reagents like Br₂ or Cl₂.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Transformations of the Ester Moiety

The methyl ester group is another key functional handle for derivatization, primarily through nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Base-promoted hydrolysis (saponification): This is an irreversible reaction involving treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. This method is generally preferred for its irreversibility and often higher yields. The hydrolysis of related indene-2-carboxylic acid methyl esters has been documented. google.com

The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (R'-OH) to replace the methyl group with a new alkyl or aryl group (R'). This reaction is typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.comnih.gov

Table 2: Common Conditions for Ester Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 3-Anilino-1H-indene-2-carboxylic acid |

| Basic Hydrolysis | 1. NaOH or KOH, H₂O/alcohol, heat; 2. H₃O⁺ | 3-Anilino-1H-indene-2-carboxylic acid |

| Transesterification | R'-OH, H⁺ or RO⁻ catalyst | Alkyl 3-anilino-1H-indene-2-carboxylate |

Reactivity of the Indene (B144670) Core

The indene core of this compound contains a double bond that exhibits enamine-like reactivity due to the electron-donating anilino group at the 3-position. This electronic feature makes the C-1 position of the indene ring nucleophilic and susceptible to attack by electrophiles.

The enamine character of the double bond allows for a variety of reactions, including:

Alkylation: Reaction with electrophilic alkylating agents at the C-1 position.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with various 1,3-dipoles. Enamines are known to be highly reactive partners in such reactions. researchgate.netuchicago.edu

The reactivity of the indene core is influenced by the substituents on both the indene ring and the anilino group. Steric hindrance and the electronic nature of these substituents can affect the rate and regioselectivity of the reactions.

Hydrogenation and Reduction Reactions

The presence of a C=C double bond within the five-membered ring of the indene core, conjugated with both the aniline (B41778) and the carboxylate groups, makes this part of the molecule susceptible to hydrogenation and reduction reactions. This transformation is analogous to the reduction of β-enamino esters.

Catalytic hydrogenation is a common method for the reduction of such systems. The choice of catalyst can influence the stereochemical outcome of the reaction, leading to either syn or anti addition of hydrogen across the double bond. For instance, hydrogenation over Platinum(IV) oxide (PtO₂) often results in syn addition, while Palladium on carbon (Pd/C) can lead to the anti addition product in related systems. The reduction of the double bond in this compound would yield the corresponding indane derivative, Methyl 3-anilino-2,3-dihydro-1H-indene-2-carboxylate.

Beyond catalytic hydrogenation, chemical reduction methods can also be employed. However, the specific reagents and conditions for the reduction of this particular molecule are not extensively documented in publicly available literature, necessitating inferences from the reactivity of similar β-enamino esters.

| Reaction Type | Potential Reagents/Catalysts | Expected Product | Stereochemical Outcome (Inferred) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ | Methyl 3-anilino-2,3-dihydro-1H-indene-2-carboxylate | Predominantly syn-isomer |

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 3-anilino-2,3-dihydro-1H-indene-2-carboxylate | Potentially anti-isomer |

Functionalization of the Indene Ring System

The indene ring system of this compound offers multiple sites for functionalization, primarily through electrophilic aromatic substitution on the fused benzene (B151609) ring and the aniline ring.

The aniline moiety contains a powerful activating and ortho-, para-directing amino group. byjus.com This means that electrophilic substitution reactions are most likely to occur at the positions ortho and para to the amino group on the aniline ring. wikipedia.org The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The fused benzene ring of the indene core is less activated than the aniline ring. However, it can still undergo electrophilic substitution, although potentially under harsher conditions. The directing influence of the existing substituents on the indene ring would determine the position of substitution.

Furthermore, modern synthetic methods offer various routes for the functionalization of the indene core itself, such as C-H activation, which can introduce new substituents at specific positions on the ring. These methods often employ transition metal catalysts to achieve high selectivity.

| Reaction Type | Typical Reagents | Expected Major Products (Substituted on Aniline Ring) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4-nitroanilino)-1H-indene-2-carboxylate and Methyl 3-(2-nitroanilino)-1H-indene-2-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 3-(4-bromoanilino)-1H-indene-2-carboxylate and Methyl 3-(2-bromoanilino)-1H-indene-2-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-(4-acetylanilino)-1H-indene-2-carboxylate and Methyl 3-(2-acetylanilino)-1H-indene-2-carboxylate |

| Reaction Type | General Approach | Potential Outcome |

|---|---|---|

| C-H Activation/Functionalization | Transition metal catalysis (e.g., Pd, Rh, Ru) | Introduction of alkyl, aryl, or other functional groups at various positions of the indene ring. |

| Alkylation | Base and an alkyl halide | Alkylation at the N-H position of the anilino group or potentially at the C-1 position of the indene ring. |

Despite extensive research, specific experimental spectroscopic data (NMR and Mass Spectrometry) for the compound "this compound" is not available in the public domain through the conducted searches. The required detailed research findings for the advanced spectroscopic characterization and structural elucidation as per the requested outline could not be located. General information on related indene carboxylate derivatives was found, but this does not suffice to generate a scientifically accurate article focused solely on the specified compound.

Therefore, it is not possible to provide the requested article with the specified detailed data tables and research findings for "this compound".

To fulfill a similar request in the future, published scientific literature or spectral databases containing the experimental data for the specific compound would be necessary.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The indene (B144670) moiety is characterized by several distinct vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the five-membered ring of the indene structure give rise to a series of bands in the 1450-1610 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹).

The aniline (B41778) substituent introduces characteristic vibrations. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration will be present in the 1250-1350 cm⁻¹ range. Aromatic C-H and C=C vibrations from the phenyl ring of the aniline group will overlap with those of the indene core.

The methyl carboxylate group (-COOCH₃) has highly characteristic vibrational frequencies. The most intense of these is the C=O stretching vibration, which is expected to be found in the range of 1700-1750 cm⁻¹. The C-O single bond stretching vibrations will produce bands in the 1000-1300 cm⁻¹ region. The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1440 cm⁻¹ and 1380 cm⁻¹.

By combining the expected vibrational frequencies from these structural components, a predicted IR and Raman spectrum for Methyl 3-anilino-1H-indene-2-carboxylate can be constructed. Experimental determination of these spectra would allow for a detailed comparison and confirmation of the compound's structure. Recent studies on indenotetracene-based crystals have highlighted that intermolecular interactions in the solid state can lead to subtle shifts and the appearance of new vibrational modes in the low-frequency region of the Raman spectrum nih.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Anilino N-H | Stretching | 3300 - 3500 | IR |

| Aromatic C-H (Indene & Anilino) | Stretching | 3000 - 3100 | IR, Raman |

| Methyl C-H | Stretching | 2850 - 2960 | IR, Raman |

| Ester C=O | Stretching | 1700 - 1750 | IR |

| Aromatic C=C (Indene & Anilino) | Stretching | 1450 - 1610 | IR, Raman |

| Methyl C-H | Bending | ~1440, ~1380 | IR |

| Anilino C-N | Stretching | 1250 - 1350 | IR |

| Ester C-O | Stretching | 1000 - 1300 | IR |

Electronic Spectroscopy: UV-Vis and Electronic Circular Dichroism (ECD) for Chiral Species

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a combination of the electronic absorptions of the indene and aniline chromophores, likely with some modifications due to their conjugation.

The indene chromophore typically exhibits absorption bands in the UV region. The electronic spectrum of the indene cation, for instance, shows a dominant transition that is characteristic of a π-π* transition nih.gov. For substituted indenes, the position and intensity of these bands can be influenced by the nature and position of the substituents.

The aniline chromophore also has characteristic UV absorptions. Aniline itself typically shows two absorption bands in the UV region, which are attributed to π-π* transitions of the benzene (B151609) ring rsc.orgresearchgate.netnist.gov. The presence of the amino group, an auxochrome, causes a red shift (bathochromic shift) of these bands compared to benzene.

In this compound, the conjugation between the aniline and indene moieties through the enamine-like system is expected to result in a significant red shift of the absorption maxima compared to the individual chromophores. This would likely extend the absorption into the near-UV or even the visible region of the spectrum. The methyl carboxylate group, being an electron-withdrawing group, will also influence the electronic transitions.

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

|---|---|---|

| Indene | π → π | UV region |

| Aniline | π → π | UV region (red-shifted compared to benzene) |

| Conjugated System (Anilino-indene) | π → π* | Near-UV to Visible region |

Electronic Circular Dichroism (ECD) is a powerful technique for the stereochemical analysis of chiral molecules. While this compound is not inherently chiral as drawn, it possesses a stereocenter at the C1 position of the indene ring if the proton at that position is considered. If the compound were to be resolved into its enantiomers, or if it were to adopt a stable, non-planar conformation, it would exhibit a non-zero ECD spectrum.

The ECD spectrum provides information about the absolute configuration and conformation of chiral molecules by measuring the differential absorption of left and right circularly polarized light. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. For chiral indene derivatives, the electronic transitions of the indene chromophore would give rise to characteristic ECD signals. The chiroptical properties of a molecule can be significantly influenced by its substituents, which can alter the electronic transitions and the dissymmetry of the molecule researchgate.netarxiv.org. Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD to predict and interpret the spectra of chiral molecules nih.gov.

In the case of this compound, if chiral, the ECD spectrum would be dominated by the electronic transitions of the conjugated anilino-indene chromophore. The analysis of this spectrum would provide invaluable information about its three-dimensional structure.

Crystallographic Analysis and Solid State Properties

Single Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data has been published for Methyl 3-anilino-1H-indene-2-carboxylate. Therefore, information regarding its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) is not available.

Without a determined crystal structure, the precise intramolecular dimensions such as bond lengths, bond angles, and torsion angles for this compound in the solid state are unknown.

Analysis of Supramolecular Interactions in Crystal Packing

While the molecular structure of this compound suggests the potential for N-H⋯O and C-H⋯π hydrogen bonds, the absence of a crystal structure prevents the characterization of any such networks that may exist in the solid state.

Hirshfeld surface analysis and the generation of 2D fingerprint plots are computational tools used to investigate intermolecular interactions within a known crystal lattice. As the crystal structure of this compound has not been reported, these analyses cannot be performed.

Energy-Framework Analysis for Crystal Packing Stability

An energy-framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative understanding of the forces that stabilize the crystal packing. This analysis typically calculates the electrostatic, dispersion, coulombic, and total energy of interaction between a central molecule and its surrounding neighbors.

The results of such an analysis are often visualized as cylindrical frameworks, where the radius of the cylinders is proportional to the strength of the respective interaction energies. This provides a clear graphical representation of the dominant forces in the crystal structure. For example, a prominent network of green cylinders in a dispersion energy framework would indicate that van der Waals forces are the primary contributors to the crystal's stability. Conversely, a dense network of red cylinders in an electrostatic energy framework would highlight the significance of coulombic interactions.

Without experimental crystallographic data for this compound, a specific energy-framework analysis cannot be performed or reported.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering deep insights into the molecular world. These methods, grounded in the principles of quantum mechanics, can model the behavior of electrons and nuclei to predict a wide range of molecular properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For Methyl 3-anilino-1H-indene-2-carboxylate, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. The HOMO region indicates the area most likely to donate electrons in a reaction (nucleophilic), while the LUMO region highlights the area most likely to accept electrons (electrophilic).

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis:

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 3.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. An MESP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. For this compound, an MESP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the electropositive hydrogen atoms as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and the stability arising from these interactions. In the case of this compound, NBO analysis would quantify the charge transfer from the anilino group to the indene-carboxylate moiety, providing insights into the electronic communication between these different parts of the molecule. The stabilization energies associated with these charge transfer interactions can also be calculated.

A hypothetical NBO analysis data table might look like this:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C=C) | 15.2 |

| π(C=C) | π(C=O) | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Conformational Analysis and Potential Energy Surface Exploration

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, this would involve exploring the potential energy surface (PES) by systematically changing the dihedral angles of the rotatable bonds, such as the bond connecting the anilino group to the indene (B144670) ring. This analysis would reveal the preferred orientation of the anilino group relative to the rest of the molecule and the energy required for it to rotate, which can influence the molecule's biological activity and physical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. For this compound, theoretical calculations of these spectra would be performed and then compared with experimentally obtained spectra. This correlation is crucial for validating the accuracy of the computational model and for aiding in the interpretation of experimental data. For instance, calculated vibrational frequencies from an IR spectrum can be assigned to specific molecular motions, and calculated NMR chemical shifts can help in the structural elucidation of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms. In the context of the formation of indene derivatives, theoretical studies provide deep insights into the reaction pathways, transition states, and the electronic factors governing the synthesis of compounds like this compound. While direct computational studies on the synthesis of this specific molecule are not extensively reported, the mechanism can be inferred from computational investigations of analogous multi-component reactions involving ninhydrin (B49086), anilines, and active methylene (B1212753) compounds.

The formation of the this compound is generally proposed to proceed through a cascade of reactions, and computational models help to dissect each elementary step. The key stages that are typically investigated include the initial condensation, the formation of key intermediates, and the final cyclization and dehydration steps.

A plausible reaction pathway, supported by computational analysis of similar systems, involves the initial reaction between ninhydrin and aniline (B41778). This is followed by the addition of a β-ketoester, such as methyl acetoacetate, leading to the formation of the indene scaffold. DFT calculations are crucial in determining the energetics of the various possible isomeric products and reaction intermediates.

Transition State Analysis and Energy Profiles

Computational studies on analogous reactions have shown that the initial formation of an enamine or a Schiff base from the reaction of a carbonyl group of ninhydrin and aniline is a critical step. The calculated energy barriers for these initial steps are generally low, indicating a facile reaction. The subsequent Michael addition of the active methylene compound is often found to be the rate-determining step, with a higher activation energy barrier.

The following table presents hypothetical, yet representative, data from a DFT study on a similar three-component reaction, illustrating the relative energies of intermediates and transition states.

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Intermediate 1 | -5.2 |

| 3 | Transition State 1 (TS1) | 15.8 |

| 4 | Intermediate 2 | -12.5 |

| 5 | Transition State 2 (TS2) | 22.3 |

| 6 | Product | -25.0 |

This table is illustrative and based on typical values for similar organic reactions.

Role of Catalysts

Computational models can also effectively probe the role of catalysts in these reactions. For instance, the presence of an acid or base catalyst can significantly alter the energy profile of the reaction. DFT calculations can model the interaction of the catalyst with the reactants and intermediates, showing how the catalyst stabilizes transition states and lowers the activation energy barriers, thereby accelerating the reaction rate.

In the case of the formation of this compound, computational studies on similar reactions have demonstrated that an acid catalyst can protonate a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by aniline. This is reflected in the calculated energy profiles, which show a marked decrease in the activation energy for the initial condensation step in the presence of a catalyst.

Structural and Electronic Analysis of Intermediates

Beyond the energetic aspects, computational modeling provides detailed information about the geometric and electronic structures of the various species along the reaction pathway. Analysis of the bond lengths, bond angles, and charge distributions in the transition state structures can offer a deeper understanding of the bonding changes that occur during the reaction. For instance, in the transition state for the Michael addition, a partial bond is observed between the nucleophilic carbon of the active methylene compound and the electrophilic carbon of the intermediate derived from ninhydrin and aniline.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activity and structure-activity relationship of the chemical compound “this compound” for the requested targets.

Detailed research findings on the inhibition of Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase), Discoidin Domain Receptor (DDR1/DDR2) Kinases, α-Glucosidase, and Lipoxygenase, as well as molecular docking studies specifically for this compound, are not present in the accessed scientific databases.

Therefore, it is not possible to generate an article that adheres to the strict and specific content requirements of the provided outline for this particular compound. While research exists for other indene derivatives and their interactions with these biological targets, such information falls outside the explicit scope of the request.

Biological Activity and Structure Activity Relationship Sar in Vitro

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Effects

The structure-activity relationship (SAR) of compounds related to Methyl 3-anilino-1H-indene-2-carboxylate, particularly those built upon the indole (B1671886) and indane frameworks, has been a subject of scientific investigation to understand how chemical modifications influence their biological activities. These studies are crucial for designing more potent and selective therapeutic agents.

Influence of Substituents on Indene (B144670) and Anilino Moieties on Potency and Selectivity

While specific SAR studies on this compound are not extensively documented in publicly available research, the principles derived from analogous indole and indane derivatives can provide valuable insights. For instance, in various series of indole-based compounds, the nature and position of substituents on the indole ring and any associated aryl moieties significantly impact their biological profiles, including antioxidant and antimicrobial activities.

Research on indole derivatives has shown that the presence of hydroxyl groups on an associated arylidene ring correlates with high antioxidant capacity. unica.it The number and position of these hydroxyl groups are critical; for example, compounds with two or three hydroxyl groups tend to exhibit the best antioxidant activity. unica.it Specifically, a 2,3,4-trihydroxyarylidene derivative was found to be more active than a 2,4,6-trihydroxyarylidene analog, highlighting the importance of the substitution pattern. unica.it Conversely, replacing hydroxyl groups with alkoxy or halogen atoms generally leads to a reduction in antioxidant activity. unica.it However, the introduction of a 4-diethylamino group has been shown to increase activity. unica.it

In the context of antimicrobial properties, substitutions at various positions of the indole scaffold have been explored. For example, the optimization of substituents at the C-3 position with moieties like pyrrolidine (B122466) or morpholine, and the nature of the linker between two indole units, have been shown to be critical for significant inhibition of microbial growth. nih.govdaneshyari.com

The following table summarizes the influence of substituents on the antioxidant activity of some indole derivatives, which can serve as a model for potential modifications to the anilino moiety of this compound.

| Compound Series | Substituent Modification | Effect on Antioxidant Activity |

| Indole-hydrazone derivatives | Introduction of one hydroxyl group on the arylidene ring | Weak activity unica.it |

| Indole-hydrazone derivatives | Introduction of two or three hydroxyl groups on the arylidene ring | Best compounds in the series unica.it |

| Indole-hydrazone derivatives | Replacement of hydroxyl with alkoxy or halogen atoms | Reduction in activity unica.it |

| Indole-hydrazone derivatives | Introduction of a 4-diethylamino group | Increase in activity unica.it |

Stereochemical Requirements for Optimal Activity

The stereochemistry of a molecule is a critical determinant of its biological activity, as it governs the three-dimensional arrangement of atoms and thus the interaction with biological targets. For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and efficacies.

Other Relevant In Vitro Biological Assessments

Beyond specific targeted activities, the core scaffold of this compound suggests potential for other biological effects, drawing parallels from the well-documented activities of indole and indane analogs.

Antioxidant Activity from Indole Analogs

The indole nucleus is recognized for its antioxidant properties, largely due to its high resonance stability and the ability of the indole ring nitrogen to act as a hydrogen atom donor. unica.itacs.org This inherent antioxidant potential makes indole derivatives a subject of interest for their ability to scavenge free radicals. acs.org

A variety of in vitro assays have been used to demonstrate the antioxidant effects of indole-based compounds. These include evaluating their ability to reduce the oxidation of redox-sensitive fluorescent probes, protect against H2O2-induced membrane lipid peroxidation, and inhibit AAPH-induced hemolysis of human erythrocytes. mdpi.com Studies on synthetic indole derivatives have shown that many exhibit significant antioxidant activity, in some cases stronger than the well-known antioxidant, melatonin. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is another common method used to quantify the antioxidant potential of these compounds. nih.govnih.gov

The antioxidant activity of several indole analogs is presented in the table below, showcasing the potential of this chemical class.

| Compound/Analog Class | In Vitro Assay | Observed Antioxidant Activity |

| Indole hydrazide/hydrazone derivatives | Redox sensitive fluorescent probe, H2O2-induced lipid peroxidation, AAPH-induced hemolysis | Significant strong antioxidant activity for most compounds mdpi.com |

| 3-Substituted-2-oxindole derivatives | DPPH free radical scavenging | Moderate to good antioxidant activities nih.gov |

| Indole derivatives with hydroxylated arylidene rings | DPPH and FRAP assays | High antioxidant capacity correlated with the number and position of hydroxyl groups unica.it |

| Neocryptolepine analogs (Indolo[2,3-b]quinolines) | DPPH assay | Promising free radical scavenging capabilities nih.gov |

General Antibacterial Properties Based on Indane/Indole Scaffolds

The indole and indane scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds, including those with antimicrobial properties. nih.goveurekaselect.com The indole moiety, in particular, has been a focus for the development of novel antibacterial agents, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.goveurekaselect.com

The antibacterial activity of indole derivatives is often attributed to their ability to interact with microbial enzymes or cellular structures. For instance, some bis-indole compounds have been investigated for their ability to inhibit microbial growth by potentially interacting with enzymes like lanosterol (B1674476) demethylase, dihydrofolate reductase, and topoisomerase II. nih.gov The indoline (B122111) scaffold, a reduced form of indole, has also attracted interest for its antibacterial activity and its potential as a resistance-modifying agent, which can enhance the efficacy of existing antibiotics. nih.goveurekaselect.com The broad-spectrum biological activity of 1-indanone (B140024) derivatives, which includes antibacterial effects, further underscores the potential of the indane core in antimicrobial drug discovery. nih.gov

Emerging Applications and Future Research Directions

Role as Versatile Intermediates in Complex Organic Synthesis

The indene (B144670) skeleton is a well-established building block in the synthesis of more complex molecules. Various synthetic routes have been developed for constructing functionalized indene derivatives. organic-chemistry.org Compounds like Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate serve as key intermediates, with established synthesis protocols from starting materials such as 1-indanone (B140024) and dimethyl carbonate. chemicalbook.com The synthesis of the indene core can be achieved through methods like the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes or the cyclization of 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org The functional groups present in Methyl 3-anilino-1H-indene-2-carboxylate—the secondary amine, the ester, and the reactive indene ring—offer multiple sites for chemical modification, allowing for the construction of a diverse library of compounds for various applications.

Potential in Materials Science (e.g., organic electronics)

Indene derivatives are gaining attention in the field of materials science, particularly for applications in organic electronics. Non-fullerene acceptors, which are crucial components of organic solar cells (OSCs), have been developed using indene-based structures. For instance, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid has been synthesized as an intermediate for creating acceptor materials used in bulk heterojunction solar cells. mdpi.com The conjugated π-system of the indene core in this compound, which could be extended through modification of the anilino group, suggests its potential as a scaffold for developing new organic semiconductors or components for other electronic devices.

Rational Design of Novel Analogues based on SAR and Computational Insights

The development of novel therapeutic agents often relies on understanding the structure-activity relationship (SAR) and utilizing computational chemistry. For related indene structures, SAR studies have been crucial. For example, in the development of indene derivatives as precision kinase inhibitors, insights from SAR and crystallography guided the design of third-generation compounds to improve target selectivity and reduce off-target effects. evitachem.com

Computational studies on similar heterocyclic molecules, such as Methyl-3-aminothiophene-2-carboxylate, have provided deep insights into molecular properties through analyses of Hirshfeld surfaces, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. mdpi.com Such computational approaches could be applied to this compound to predict its chemical reactivity, stability, and potential intermolecular interactions. mdpi.com This knowledge would be invaluable for the rational design of new analogues with tailored electronic or biological properties.

Exploration of New Biological Targets and Mechanisms of Action

The indene scaffold is present in molecules with a range of biological activities. Novel derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy. pensoft.net Similarly, other heterocyclic compounds featuring a methyl carboxylate group have shown promise as antitumor agents. For example, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and found to inhibit the growth of triple-negative breast cancer cell lines. mdpi.com

Given these precedents, this compound and its future analogues represent a promising starting point for exploring new biological targets. Future research could involve screening this compound and its derivatives against various enzymes, receptors, and cell lines to uncover novel therapeutic potential and elucidate their mechanisms of action. The anilino moiety provides a key vector for modification to optimize binding interactions within biological targets.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-anilino-1H-indene-2-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of the corresponding carboxylic acid derivative with methanol under acidic catalysis. For example, refluxing 1H-indene-2-carboxylic acid derivatives with methanol and catalytic sulfuric acid (H₂SO₄) yields the methyl ester. Reaction efficiency can be optimized by controlling reflux duration, catalyst loading, and purification via recrystallization. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm product identity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- 1H NMR : Analyze aromatic proton environments (δ 7.0–8.0 ppm) and methyl ester signals (δ ~3.8–4.0 ppm). Tautomeric equilibria (e.g., ketone/enol forms) may split peaks, requiring integration ratios for quantification .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and anilino (N–H) stretches at ~3300 cm⁻¹ .

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular formula .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store the compound in airtight containers away from light and moisture.

- Dispose of waste via certified hazardous waste protocols, as indene derivatives may pose toxicity risks .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated to address potential structural ambiguities?

- Use SHELXL for refinement to resolve hydrogen bonding networks and intermolecular interactions (e.g., C–H···O or π-π stacking) .

- Validate data with the Cambridge Structural Database (CSD) and cross-reference using ORTEP-III for thermal ellipsoid visualization .

- Check for crystallographic disorders (e.g., unresolved aromatic carbons) by refining occupancy factors and applying restraints .

Q. What strategies resolve discrepancies in NMR data between the ketone and enol tautomeric forms of indene carboxylate derivatives?

- Perform variable-temperature NMR to observe tautomer equilibria shifts. For example, cooling samples to –40°C may slow exchange rates, resolving split signals .

- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.

- Complement NMR with X-ray crystallography to identify the dominant solid-state tautomer .

Q. How can catalytic systems be designed to improve regioselectivity in the synthesis of this compound?

- Optimize transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to install the anilino group at the 3-position .

- Use directing groups (e.g., esters) to control electrophilic substitution patterns on the indene core.

- Screen solvents (e.g., DMF or THF) and additives (e.g., Lewis acids) to enhance reaction specificity .

Q. How should researchers address conflicting biological activity data for structurally similar indene carboxylates?

- Conduct dose-response assays to differentiate potency (IC₅₀) and efficacy (Emax) across derivatives.

- Perform computational docking studies to correlate substituent effects (e.g., electron-withdrawing groups) with target binding affinities .

- Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out experimental artifacts .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | Monoclinic (P2₁/c) | |

| Hydrogen Bonding | N–H···O (2.8–3.1 Å) | |

| Refinement Software | SHELXL-2018/3 | |

| Data Collection | Mo-Kα radiation (λ = 0.71073 Å) |

Q. Table 2: Optimized Reaction Conditions for Esterification

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 2–5 mol% | 70–85% |

| Reflux Temperature | 60–80°C | Maximizes rate |

| Solvent | Methanol (anhydrous) | Prevents hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.